6-甲基-3-[(4-吡啶-2-基哌嗪-1-基)羰基][1,2,3]三唑并[1,5-a]吡嗪-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound might involve a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Key intermediates, method for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Molecular Structure Analysis
The structure of this compound was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm implemented within the Olex2 package .Physical and Chemical Properties Analysis
At 100 K crystal system is triclinic, space group P̲: a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å3, Z = 2, µ = 0.089 mm−1, Dcalc = 1.267 g cm−3, F (000) = 524 .科学研究应用
癌症治疗:CDK2 抑制
CDK2(细胞周期蛋白依赖性激酶 2)是癌症治疗的一个有吸引力的靶点。研究人员基于吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶骨架设计了一系列小分子,包括我们感兴趣的化合物。这些衍生物被合成作为新型 CDK2 抑制剂。主要发现包括:
神经保护和抗炎
三唑-嘧啶杂化化合物与我们的化合物具有结构特征,已被证明具有神经保护作用。 此外,它们还表现出抗炎特性 .
结构表征
该化合物以其哌嗪-1-鎓盐的形式(甲磺酸盐、苦味酸盐、柠檬酸盐、富马酸盐或苹果酸盐)进行了结构表征。 进一步的研究可能会探索其游离碱形式的晶体结构 .
抗结核活性
新型取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物,其结构与我们的化合物相似,已评估其对结核分枝杆菌 H37Ra 的抗结核活性 .
未来方向
作用机制
Mode of Action
It is known that many similar compounds interact with their targets through various types of intermolecular interactions, such as hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
It is known that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and differentiation .
Result of Action
Similar compounds have been shown to exhibit significant activity against certain types of cells . For example, some derivatives of this compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
属性
IUPAC Name |
6-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-11-10-23-14(15(24)18-11)13(19-20-23)16(25)22-8-6-21(7-9-22)12-4-2-3-5-17-12/h2-5,10H,6-9H2,1H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZUSUCBLRAQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。